N-(2,4-dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-acetamide hybrid compound characterized by a central 6-oxopyridazinone core linked to a 2,4-dimethoxyphenyl group via an acetamide bridge. The 3-position of the pyridazinone ring is substituted with a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-27-15-6-4-14(5-7-15)17-10-11-21(26)24(23-17)13-20(25)22-18-9-8-16(28-2)12-19(18)29-3/h4-12H,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGCIGQMSKPQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article reviews the available literature on its biological activity, including its anticancer effects, antioxidant capabilities, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 378.41 g/mol
- CAS Number : 61413-44-3
This compound features a pyridazine ring which is known for its diverse biological activities, including anticancer and anti-inflammatory effects.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent study, the compound was evaluated for its cytotoxic effects using the MTT assay against several cancer cell lines, including:
The results indicated that the compound exhibited significant cytotoxicity, particularly against glioblastoma cells (U-87), suggesting a selective action that could be further explored for therapeutic applications.
Antioxidant Activity
The antioxidant properties of this compound were assessed using the DPPH radical scavenging method. The results showed that it effectively scavenged free radicals, comparable to standard antioxidants such as ascorbic acid.
DPPH Scavenging Activity
This data indicates that the compound has promising antioxidant activity, which may contribute to its potential anticancer effects by mitigating oxidative stress.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including:
- Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression.
- Induction of Apoptosis : Evidence suggests activation of caspase pathways leading to programmed cell death.
- Antioxidant Defense Activation : Enhancing cellular antioxidant defenses may protect normal cells while targeting malignant cells.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyridazinone-Acetamide Analogues
Key Observations :
- Electronic Effects : Replacement of the 4-methoxyphenyl group (electron-donating) with 4-chlorophenyl (electron-withdrawing) in may alter binding affinity to biological targets, as seen in kinase inhibitors where chlorine enhances hydrophobic interactions.
- Linker Modifications : Ethyl linkers () increase molecular flexibility, which could enhance target engagement but reduce selectivity.
Key Observations :
- Lower yields in (10% for bromophenyl derivative) highlight challenges in introducing bulky substituents.
Pharmacological Potential (Inferred from Analogs)
Pyridazinone-acetamide hybrids are frequently investigated for enzyme inhibition (e.g., acetylcholinesterase , CK1 ). For example:
- Compound 6e (): A pyridazinone-piperidine hybrid showed moderate antiproliferative activity (IC50 ~10 μM) in leukemia cell lines.
- Compound 18 (): A pyrimidin-thioacetamide derivative exhibited CK1 inhibition (IC50 = 0.89 μM), suggesting the pyridazinone core’s versatility in kinase targeting.
While direct data for the target compound are lacking, its methoxy-rich structure may favor interactions with aromatic residues in enzyme active sites, analogous to fluoro-substituted derivatives in .
Physicochemical Properties
Q & A
Basic: What are the critical steps in synthesizing N-(2,4-dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core and subsequent coupling with substituted acetamide intermediates. Key steps include:
- Chlorination or hydroxylation of aromatic amines (e.g., 4-methoxyaniline) to generate reactive intermediates .
- Acetylation of the pyridazine moiety using acetic anhydride or acetyl chloride under controlled pH (e.g., HCl catalysis) .
- Coupling reactions (e.g., nucleophilic substitution or amidation) to link the pyridazine and acetamide groups .
Optimization strategies: - Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
- Temperature control : Maintain 60–80°C during coupling to minimize side reactions .
- Catalysts : Use Pd-based catalysts for cross-coupling steps to improve regioselectivity .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Methodological Answer:
Discrepancies may arise from variations in assay conditions, impurities, or structural analogs. Mitigation strategies include:
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Structural confirmation : Employ high-resolution NMR (¹H, ¹³C, and 2D COSY) to verify substituent positions .
- Standardized assays : Replicate studies under uniform conditions (e.g., cell line specificity, IC50 protocols) .
- Meta-analysis : Compare data across structurally related compounds (e.g., chloro- vs. methoxy-substituted analogs) to identify substituent-dependent trends .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR (500 MHz, DMSO-d₆) identifies methoxy (δ 3.7–3.9 ppm) and pyridazine protons (δ 6.8–7.5 ppm) .
- ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., C₂₀H₂₁N₃O₅: calc. 401.15, obs. 401.14) .
- HPLC : Reverse-phase C18 column with UV detection at 254 nm monitors purity .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?
Methodological Answer:
- Derivatization : Modify substituents on the phenyl rings (e.g., replacing methoxy with fluorine or chlorine) to assess impact on target binding .
- Bioisosteric replacement : Substitute the pyridazine core with pyrimidine or triazine moieties to improve metabolic stability .
- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability, CYP450 inhibition) to prioritize derivatives .
- Computational docking : Perform molecular dynamics simulations to predict interactions with biological targets (e.g., kinases, GPCRs) .
Basic: What are the common impurities formed during synthesis, and how can they be mitigated?
Methodological Answer:
- Byproducts :
- Unreacted starting materials (e.g., chlorinated intermediates) .
- Oxidation products (e.g., sulfoxides from thioether groups) .
- Mitigation :
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate impurities .
- Recrystallization : Purify the final product using ethanol/water mixtures .
- In situ quenching : Add scavengers (e.g., sodium thiosulfate) to neutralize reactive intermediates .
Advanced: What computational strategies can predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2, EGFR) .
- QSAR modeling : Train models on datasets of pyridazine analogs to correlate substituents with activity .
- ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, toxicity, and metabolic pathways .
- Free energy calculations : Perform MM/GBSA analysis to rank binding affinities .
Basic: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal stability : Store at –20°C in amber vials to prevent degradation (TGA shows decomposition >150°C) .
- Light sensitivity : Protect from UV exposure to avoid photolytic cleavage of the acetamide bond .
- Solution stability : Use DMSO for long-term storage; avoid aqueous buffers at pH >8 to prevent hydrolysis .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets .
- CRISPR/Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. knockout cell lines .
- Transcriptomic profiling : Perform RNA-seq to identify differentially expressed pathways post-treatment .
- In vivo models : Test efficacy in xenograft models (e.g., cancer) with pharmacokinetic monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
